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Compound of Interest

Compound Name: Patuletin-7-diglucoside

CAS No.: 70288-92-5

Cat. No.: B1366599

Get Quote

Introduction & Scientific Rationale
Patuletin-7-diglucoside (C₂₈H₃₂O₁₇) is a flavonol glycoside characterized by a patuletin

aglycone (6-methoxyquercetin) attached to two glucose moieties at the C-7 position.[1] While

the aglycone patuletin is widely recognized for its potent inhibition of NF-κB and MAPK

signaling, the 7-diglucoside form presents a unique pharmacological profile due to its increased

polarity and metabolic stability.[1]

Why Target the Diglucoside?

Bioavailability Marker: Unlike the aglycone, which is rapidly metabolized, P7D serves as a

stable transport form in plant matrices (Tagetes spp.) and potentially in early

pharmacokinetics.

Dual-Phase Activity:

Phase I (Extracellular): High antioxidant capacity due to the intact polyphenolic structure,

scavenging ROS before they activate cellular stress pathways.
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Phase II (Intracellular/Metabolic): Acts as a "pro-drug," releasing the active patuletin

aglycone upon hydrolysis by cytosolic or gut-bacterial

-glucosidases, subsequently inhibiting cytokine transcription.[1]

Mechanism of Action: The "Hydrolysis-Activation"
Axis
To accurately study P7D, researchers must account for its biotransformation.[1] The molecule

exerts anti-inflammatory effects through a cascade involving direct ROS scavenging and

downstream signaling modulation.

Signaling Pathway Diagram
The following diagram illustrates the dual mechanism: direct ROS scavenging by the

diglucoside and the intracellular inhibition of NF-κB mediated by its hydrolytic product

(Patuletin).

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: P7D acts as a hydrophilic antioxidant extracellularly.[1] Intracellularly, it is hydrolyzed

to Patuletin, which blocks the IKK complex, preventing NF-κB translocation and cytokine gene

expression.

Experimental Protocols
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Protocol A: Isolation of Patuletin-7-diglucoside from
Tagetes patula
Objective: Isolate high-purity P7D from French Marigold petals. Rationale: P7D is more polar

than the aglycone. A standard chloroform extraction will leave P7D in the aqueous/residue

phase, requiring a subsequent polar solvent extraction.

Reagents:

Dried Tagetes patula petals (milled).

Solvents: n-Hexane, Chloroform (CHCl₃), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH),

Ethanol (EtOH).

Workflow:

Defatting: Extract 100g dried powder with n-Hexane (500 mL x 3) at room temperature.

Discard the hexane fraction (removes lipids/waxes).

Aglycone Removal: Extract the residue with Chloroform (500 mL x 3).

Note: This fraction contains free Patuletin and non-polar methoxylated flavonoids. Save for

comparison.

Target Extraction: Extract the remaining residue with 80% Ethanol (500 mL x 3). Combine

and evaporate to dryness (crude glycoside fraction).

Enrichment (Liquid-Liquid Partition):

Resuspend crude extract in distilled water (200 mL).

Partition against Ethyl Acetate (200 mL x 3). P7D partitions here.

(Optional) Partition aqueous layer against n-Butanol to recover remaining highly polar

triglycosides.[1]

Purification (Column Chromatography):
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Stationary Phase: Sephadex LH-20 (for size/polarity separation).[1]

Mobile Phase: Isocratic elution with Methanol:Water (80:20).

Monitor fractions via TLC (Silica gel 60 F254). P7D appears as a dark spot under UV254,

turning yellow with Natural Products reagent (NEU).

Validation Parameters (HPLC-DAD):

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

Mobile Phase: Gradient of 0.1% Formic Acid (A) and Acetonitrile (B).

Detection: 350 nm (Flavonol band I).

Expected RT: P7D will elute earlier (more polar) than Patuletin aglycone.

Protocol B: In Vitro Anti-Inflammatory Assay (RAW 264.7
Model)
Objective: Quantify the efficacy of P7D in inhibiting LPS-induced inflammation.[1] Critical

Control: Include a "Patuletin Aglycone" control to calculate the "Glycoside Penalty" (the

reduction in potency due to the sugar moiety).

Materials:

RAW 264.7 Macrophage cell line (ATCC TIB-71).[1]

LPS (E. coli O111:B4).

Griess Reagent (for Nitric Oxide).

ELISA kits (TNF-α, IL-6).[1]

Step-by-Step Procedure:

Seeding: Plate cells at
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cells/well in 96-well plates. Incubate 24h.

Pre-treatment: Treat cells with P7D (Concentration range: 5, 10, 25, 50, 100 µM) for 1 hour

prior to LPS induction.

Expert Tip: Dissolve P7D in DMSO (stock 100 mM) but ensure final DMSO < 0.1%. P7D is

more soluble in aqueous media than the aglycone, reducing precipitation risks.

Induction: Add LPS (final concentration 1 µg/mL). Incubate for 18-24 hours.

Assay 1: Nitric Oxide (NO) Release:

Transfer 100 µL supernatant to a new plate.

Add 100 µL Griess Reagent. Incubate 10 min in dark.

Measure Absorbance at 540 nm.

Assay 2: Cytokine ELISA:

Use remaining supernatant to measure TNF-α and IL-6 following kit manufacturer

instructions.[1][2]

Assay 3: Western Blot (Mechanism Confirmation):

Lyse cells. Target proteins: Phospho-p65 (Ser536), IκBα (degradation), and COX-2.

Expectation: P7D should reduce p-p65 levels and prevent IκBα degradation, though likely

with a higher IC50 than the aglycone due to cellular uptake kinetics.

Data Analysis & Interpretation
Quantitative Summary Table Use the following structure to report your findings.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Troubleshooting Guide:

Issue: Low activity in short incubations (<4h).

Cause: Insufficient time for hydrolysis. The diglucoside must be cleaved to enter the

nucleus or bind intracellular kinases effectively.

Solution: Extend pre-incubation time or co-treat with a

-glucosidase enzyme to simulate gut digestion.[1]

Issue: Precipitation in media.

Cause: While P7D is polar, high concentrations (>100 µM) in cold media can precipitate.

Solution: Warm media to 37°C before adding the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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